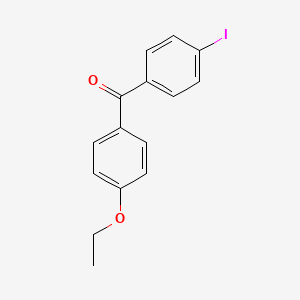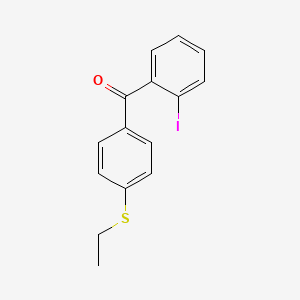
3-(3-Trifluoromethylbenzoyl)thiophene
Übersicht
Beschreibung
3-(3-Trifluoromethylbenzoyl)thiophene is an organic compound with the molecular formula C12H7F3OS It is characterized by the presence of a trifluoromethyl group attached to a benzoyl group, which is further connected to a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Trifluoromethylbenzoyl)thiophene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-trifluoromethylbenzoyl chloride and thiophene.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent any unwanted side reactions. A common solvent used is dichloromethane.
Catalysts: Catalysts such as aluminum chloride (AlCl3) are often employed to facilitate the acylation reaction.
Procedure: The thiophene is reacted with 3-trifluoromethylbenzoyl chloride in the presence of aluminum chloride at low temperatures (0-5°C). The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified using column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Trifluoromethylbenzoyl)thiophene undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for the introduction of various substituents. Common reagents include halogens (e.g., bromine) and nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Bromine (Br2), nitric acid (HNO3)
Major Products
Oxidation: Thiophene sulfoxides, thiophene sulfones
Reduction: 3-(3-Trifluoromethylphenyl)thiophene-2-ol
Substitution: Halogenated thiophenes, nitrothiophenes
Wissenschaftliche Forschungsanwendungen
3-(3-Trifluoromethylbenzoyl)thiophene has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and conductive polymers due to its electronic properties.
Pharmaceuticals: The compound serves as a building block for the synthesis of various pharmaceutical agents, particularly those targeting central nervous system disorders.
Chemical Biology: It is employed in the design of molecular probes and bioactive compounds for studying biological pathways.
Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(3-Trifluoromethylbenzoyl)thiophene depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its bioactivity. In materials science, the compound’s electronic properties facilitate its use in organic electronic devices.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Trifluoromethylbenzoyl)thiophene
- 3-(3-Trifluoromethylphenyl)thiophene
- 3-(3-Trifluoromethylbenzoyl)furan
Uniqueness
3-(3-Trifluoromethylbenzoyl)thiophene is unique due to the specific positioning of the trifluoromethyl group on the benzoyl moiety, which influences its electronic properties and reactivity. Compared to similar compounds, it may exhibit distinct behavior in chemical reactions and applications, making it valuable for specific research and industrial purposes.
Eigenschaften
IUPAC Name |
thiophen-3-yl-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3OS/c13-12(14,15)10-3-1-2-8(6-10)11(16)9-4-5-17-7-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZVFNAEKCVGRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641848 | |
| Record name | (Thiophen-3-yl)[3-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-33-0 | |
| Record name | 3-Thienyl[3-(trifluoromethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Thiophen-3-yl)[3-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-amino-3-(3-trifluoromethylbenzoyl)thiophene interact with A1 adenosine receptors and what are the downstream effects?
A1: 2-Amino-3-(3-trifluoromethylbenzoyl)thiophene, also known as PD 81,723, acts as an allosteric enhancer of A1 adenosine receptors. [] This means that it binds to a site distinct from the orthosteric site where the endogenous ligand, adenosine, binds. This binding event enhances the binding affinity of agonists to the receptor. While the precise molecular mechanisms are still under investigation, this allosteric modulation ultimately leads to increased activation of downstream signaling pathways associated with A1AR, such as inhibition of adenylate cyclase and modulation of ion channel activity. []
Q2: How does the structure of 2-amino-3-(3-trifluoromethylbenzoyl)thiophene influence its potency as an allosteric enhancer of A1AR?
A2: The study highlights the importance of specific structural features for AE activity. For instance, the presence of a 3-(3-trifluoromethylbenzoyl) group on the thiophene ring is critical for activity, as demonstrated by the reduced potency observed with a 3-ethoxycarbonyl substituent. [] Additionally, modifications to other positions on the thiophene ring, such as the introduction of bromine at the 5-position, can significantly enhance AE activity. [] These findings underscore the importance of structure-activity relationship (SAR) studies in optimizing the potency and selectivity of novel A1AR allosteric enhancers.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















